Clorhidrato de etil 2-amino-2-cianoacetato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

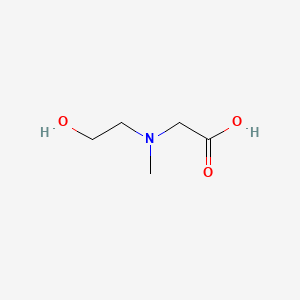

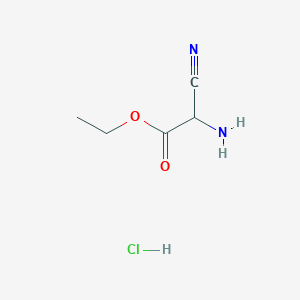

Ethyl 2-amino-2-cyanoacetate hydrochloride is an organic compound with the molecular formula C5H8ClN2O2. It is a derivative of cyanoacetic acid and is commonly used in organic synthesis due to its versatile reactivity. This compound is particularly significant in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry and material science .

Aplicaciones Científicas De Investigación

Ethyl 2-amino-2-cyanoacetate hydrochloride has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Ethyl 2-amino-2-cyanoacetate hydrochloride is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on C-2 of Ethyl 2-amino-2-cyanoacetate hydrochloride can take part in a variety of condensation and substitution reactions . For example, the base catalyzed condensation of amines with ethyl cyanoacetate in ethanolic sodium ethoxide solution led to the respective N-cyanoacetamide derivatives .

Biochemical Pathways

Ethyl 2-amino-2-cyanoacetate hydrochloride is used as an intermediate in the synthesis of n-oxides , which are important for their stability and resistance to nucleophilic attack . The heating of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in Dimethyl formamide (DMF) gave 2-cyano-N-(3-cyano-4,5,6,7- tetrahydrobenzo [b] thiophen-2-yl) acetamide .

Pharmacokinetics

Due to its functionality, it reacts at the nitrile group in various ways . Hydrogenation leads to the β-amino acid β-alanine . Nucleophilic attack at the carbon is a step in the synthesis of many heterocycles .

Result of Action

The result of the action of Ethyl 2-amino-2-cyanoacetate hydrochloride is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists in the last decade .

Action Environment

The action environment of Ethyl 2-amino-2-cyanoacetate hydrochloride can influence its action, efficacy, and stability. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds . Stirring of ethyl cyanoacetate with amines at 70 °C for 6 h, then leaving it to stir at room temperature overnight, is another way for the preparation of N-substituted cyanoacetamide .

Análisis Bioquímico

Biochemical Properties

Ethyl 2-amino-2-cyanoacetate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in the synthesis of N-cyanoacetamide derivatives through base-catalyzed condensation reactions with amines . These interactions are crucial for the formation of biologically active compounds, including heterocyclic moieties that exhibit diverse biological activities.

Molecular Mechanism

The molecular mechanism of action of ethyl 2-amino-2-cyanoacetate hydrochloride involves several biochemical interactions. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it participates in Knoevenagel condensation and Michael addition reactions, which are essential for synthesizing various functional and pharmacologically active substances . These interactions can result in changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-amino-2-cyanoacetate hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that the compound can undergo phase changes and degradation under specific conditions, affecting its biochemical activity and efficacy . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of ethyl 2-amino-2-cyanoacetate hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that the compound’s impact on cellular functions and metabolic pathways is dose-dependent, with threshold effects observed at specific concentrations . These findings are essential for determining safe and effective dosage levels for potential therapeutic applications.

Metabolic Pathways

Ethyl 2-amino-2-cyanoacetate hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active compounds. For instance, the compound participates in the synthesis of N-cyanoacetamide derivatives, which are precursors for various heterocyclic compounds . These metabolic pathways are crucial for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-cyanoacetate hydrochloride typically involves the reaction of ethyl cyanoacetate with ammonia or an amine under specific conditions. One common method is the base-catalyzed condensation of ethyl cyanoacetate with an amine in an ethanolic sodium ethoxide solution . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of ethyl 2-amino-2-cyanoacetate hydrochloride often employs similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to maximize yield and purity. The product is then purified through crystallization or other separation techniques .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-amino-2-cyanoacetate hydrochloride undergoes various chemical reactions, including:

Condensation Reactions: The active hydrogen on the C-2 position allows it to participate in condensation reactions with aldehydes and ketones, forming various heterocyclic compounds.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Cyclization Reactions: It can form cyclic compounds through intramolecular reactions, which are valuable in synthesizing complex heterocycles.

Common Reagents and Conditions

Ethanolic Sodium Ethoxide: Used as a base in condensation reactions.

Aldehydes and Ketones: React with the compound in condensation reactions to form heterocycles.

Ammonia or Amines: Used in the initial synthesis of the compound.

Major Products Formed

The major products formed from reactions involving ethyl 2-amino-2-cyanoacetate hydrochloride are various heterocyclic compounds, such as pyrroles, pyrazoles, and thiazoles, which have significant biological and pharmaceutical applications .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl cyanoacetate: A precursor in the synthesis of ethyl 2-amino-2-cyanoacetate hydrochloride.

Cyanoacetamide: Another derivative of cyanoacetic acid with similar reactivity.

2-Amino-2-cyanoacetamide: Shares similar functional groups and reactivity.

Uniqueness

Ethyl 2-amino-2-cyanoacetate hydrochloride is unique due to its combination of cyano and ester functional groups, which provide it with a high degree of reactivity and versatility in organic synthesis. This makes it particularly valuable in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and material science .

Propiedades

IUPAC Name |

ethyl 2-amino-2-cyanoacetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.ClH/c1-2-9-5(8)4(7)3-6;/h4H,2,7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRUKTURWKAANF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.